molecular formula C7H7N5O2 B12422362 Toxoflavin-13C4

Toxoflavin-13C4

Cat. No.: B12422362
M. Wt: 197.13 g/mol
InChI Key: SLGRAIAQIAUZAQ-PQVJJBODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Toxoflavin-13C4 is a stable isotope-labeled compound, specifically a 13C-labeled version of toxoflavinThe 13C labeling is used for tracing and quantification in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Toxoflavin-13C4 involves the incorporation of 13C isotopes into the molecular structure of toxoflavin. This process typically requires the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The exact synthetic route can vary, but it generally involves multi-step organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic enrichment. The process involves large-scale synthesis using 13C-labeled starting materials, followed by purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Toxoflavin-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized toxoflavin derivatives, while reduction can produce reduced forms of toxoflavin .

Scientific Research Applications

Toxoflavin-13C4 has a wide range of scientific research applications, including:

Mechanism of Action

Toxoflavin-13C4 exerts its effects by inhibiting specific enzymes and interacting with molecular targets. One of its primary targets is the transcription factor 4 (TCF4)/β-catenin complex, which plays a crucial role in various cellular processes. Toxoflavin also acts as an inhibitor of the enzyme KDM4A, contributing to its antitumor activity. The mechanism involves the binding of toxoflavin to these targets, leading to the inhibition of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its 13C labeling, which allows for precise tracing and quantification in scientific studies. This isotopic labeling provides valuable insights into the behavior and transformation of toxoflavin in various systems, making it a powerful tool in research .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

197.13 g/mol

IUPAC Name

1,6-dimethyl(4,5,6-13C3)pyrimidino[5,4-e](3,5,6-13C3)[1,2,4]triazine-5,7-dione

InChI

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3/i3+1,4+1,5+1,6+1

InChI Key

SLGRAIAQIAUZAQ-PQVJJBODSA-N

Isomeric SMILES

CN1C(=O)N=[13C]2[13C](=N[13CH]=NN2C)[13C]1=O

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C

Origin of Product

United States

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